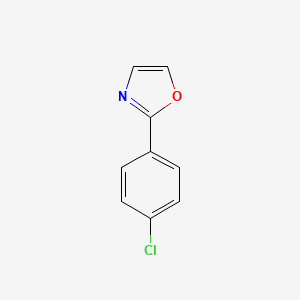

2-(4-Chlorophenyl)oxazole

Descripción general

Descripción

2-(4-Chlorophenyl)oxazole is a valuable organic compound. It is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .

Synthesis Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives has been an interesting field for a long time . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .Molecular Structure Analysis

The molecular structure of this compound includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical and Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . It has a molecular weight of 223.61 .Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Agents

2-(4-Chlorophenyl)oxazole derivatives have shown potential in anticancer and antimicrobial applications. For instance, some novel biologically potent heterocyclic compounds incorporating 2-(4-chlorophenyl)-5-methyl-1,3-oxazole have been synthesized. These compounds exhibited significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, USA. Additionally, they demonstrated noteworthy in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Synthetic Elaboration

2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue of this compound, are reactive scaffolds used in synthetic chemistry. They have been employed in the preparation of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. This reactivity offers a versatile approach for synthetic elaboration in medicinal chemistry (Patil & Luzzio, 2016).

Coordination Chemistry

Oxazole ligands, including this compound, are used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design, straightforward synthesis, and the modulation of chiral centers near the donor atoms are key characteristics making them suitable for coordination chemistry applications (Gómez, Muller, & Rocamora, 1999).

Antibacterial Study

Studies have also focused on the synthesis, characterization, and evaluation of the antibacterial activity of novel 2-(5-(4-chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds. These compounds have shown effective antibacterial activity against various pathogenic strains, further highlighting their potential in pharmaceutical applications (Mehta, 2016).

Photo-Oxidation Kinetics

Research into the kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen has provided insights into the physicochemical properties of these compounds. This knowledge is crucial for understanding their behavior in different chemical reactions and potential applications in medicinal chemistry (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Mecanismo De Acción

Target of Action

Oxazole derivatives have been found to interact with various enzymes and receptors . The presence of hetero atoms in these compounds often imparts preferential specificities in their biological responses .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .

Result of Action

Oxazole derivatives have been associated with various biological activities . For instance, some oxazole derivatives have shown antimicrobial activity against various organisms .

Action Environment

The synthesis of isoxazoles has been achieved using environmentally benign methods .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(4-Chlorophenyl)oxazole serves as a potent inhibitor of certain enzymes involved in cellular processes . It acts by binding to the active site of the target enzyme, thereby disrupting its normal function and inhibiting the catalytic activity .

Cellular Effects

The disruption caused by this compound at the molecular level can lead to the modulation of specific biochemical pathways within the cell . This interference can be leveraged to study the specific roles of the targeted enzyme in various biological processes .

Molecular Mechanism

The mechanism of action of this compound involves binding to the active site of the target enzyme . This binding disrupts the enzyme’s normal function and inhibits its catalytic activity . This disruption ultimately leads to changes in the biochemical pathways within the cell .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZGWLKZJBFPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289727 | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46047-24-9 | |

| Record name | 2-(4-Chlorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46047-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.